2-Methoxyethyl hexanoate

Description

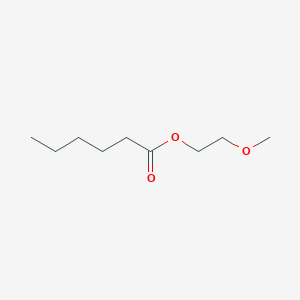

2-Methoxyethyl hexanoate is an ester derived from hexanoic acid and 2-methoxyethanol. Structurally, it consists of a hexanoate group (C₆H₁₁COO⁻) linked to a 2-methoxyethyl moiety (CH₃OCH₂CH₂O⁻). This compound belongs to the glycol ether ester family, known for their solvent properties and versatility in industrial applications.

Properties

CAS No. |

5461-60-9 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-methoxyethyl hexanoate |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-9(10)12-8-7-11-2/h3-8H2,1-2H3 |

InChI Key |

WHFYLHIOEPSQJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-methoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. The use of catalysts like sulfuric acid or ion-exchange resins can enhance the reaction rate and yield. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis

Esters undergo acidic or basic hydrolysis to yield carboxylic acids and alcohols. For 2-methoxyethyl hexanoate:

-

Acidic hydrolysis :

-

Basic hydrolysis :

While no specific data exists for this compound, hydrolysis reactions of methyl hexanoate (a similar ester) have been studied, with enthalpy changes reported for hydrogenation-related processes .

Transesterification

Transesterification occurs when an ester reacts with another alcohol to form a new ester:

This reaction is common in esters and is often used to modify physical properties (e.g., viscosity).

Thermochemical Data

While specific thermochemical data for this compound is unavailable, analogous esters like methyl hexanoate provide insights. For example, the hydrogenation of methyl hex-2-ynoate to methyl hexanoate releases -297 ± 5.0 kJ/mol under liquid-phase conditions .

Environmental and Toxicological Considerations

2-Methoxyethanol (a byproduct in hydrolysis) is known for its toxicity, including effects on bone marrow and reproductive systems . Its metabolite, methoxyacetic acid, is particularly harmful, with mechanisms involving interference in cellular metabolism .

Data Table: Key Reactions and Parameters

Research Findings and Limitations

-

Synthesis : The one-step method for similar esters (e.g., diethylaminoethanol hexanoate citrate) highlights the use of toluene as a solvent and tetrabutyl titanate as a catalyst, achieving yields of up to 93% .

-

Toxicity : 2-Methoxyethanol’s toxicity underscores the need for careful handling during hydrolysis or decomposition .

-

Data Gaps : Specific reaction kinetics, thermodynamic parameters, and spectroscopic data for this compound are not available in the provided sources.

Scientific Research Applications

2-Methoxyethyl hexanoate has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of esterases and their role in metabolism.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl hexanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing hexanoic acid and 2-methoxyethanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with esterases and subsequent release of its constituent molecules.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of 2-methoxyethyl hexanoate with structurally similar esters:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not explicitly provided<sup>†</sup> | C₉H₁₈O₃ | 186.23 | Methoxyethyl ester, hexanoate |

| 2-Ethoxyethyl hexanoate | 34912-29-3 | C₁₀H₂₀O₃ | 200.26 | Ethoxyethyl ester, hexanoate |

| Methyl hexanoate | 106-70-7 | C₇H₁₄O₂ | 130.18 | Methyl ester, hexanoate |

| Ethyl hexanoate | 123-66-0 | C₈H₁₆O₂ | 144.21 | Ethyl ester, hexanoate |

| Allyl hexanoate | 123-68-2 | C₉H₁₆O₂ | 156.22 | Allyl ester, hexanoate |

Key Observations :

- Chain Length and Polarity : Longer alkoxy groups (e.g., ethoxy vs. methoxy) increase molecular weight and hydrophobicity. Methoxyethyl esters exhibit higher polarity than ethyl or methyl esters due to the ether oxygen .

- Reactivity: Methyl hexanoate undergoes oxidation in three regimes (cool flame, negative temperature coefficient, and high-temperature oxidation), similar to n-alkanes . The methoxy group in this compound may alter its thermal stability and reaction pathways.

Toxicity and Regulatory Status

Contradictions: While ethyl hexanoate is food-safe, other esters (e.g., allyl hexanoate) may require stricter handling due to irritant properties .

Environmental and Industrial Behavior

- Adsorption Affinity: Longer-chain carboxylates (e.g., hexanoate) exhibit higher adsorption on resins, suggesting this compound may persist in wastewater systems .

- Production Methods: Most hexanoate esters are synthesized via acid-catalyzed esterification (e.g., 2-methylbutyl hexanoate in ).

Research Findings and Data Gaps

- Oxidation Studies: Methyl hexanoate’s oxidation mechanism shares similarities with n-alkanes, but methoxyethyl esters may form unique intermediates due to ether linkages .

- Toxicological Data: Urgent need for targeted studies on this compound’s subchronic and genotoxic effects (gap highlighted in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.